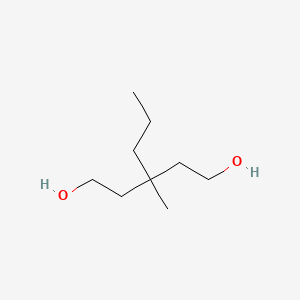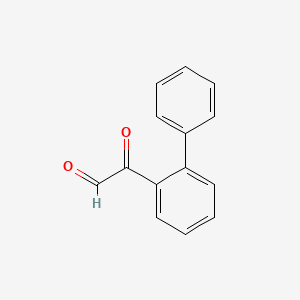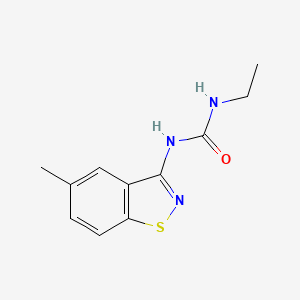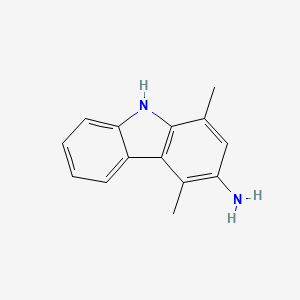
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of acetic acid and contains a 4-methylphenyl group attached to a prop-2-en-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves the aldol condensation of 4-methylbenzaldehyde with acetaldehyde, followed by reduction and esterification.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
-
Oxidation: : Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.
-
Reduction: : The compound can be reduced to form alcohols or alkanes.
Reagents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Conditions: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
-
Substitution: : this compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as halides or amines.
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: 3-(4-methylphenyl)prop-2-enal or 3-(4-methylphenyl)prop-2-enoic acid.
Reduction: 3-(4-methylphenyl)propan-1-ol or 3-(4-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(4-methylphenyl)prop-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.
4-methylphenylacetic acid: Contains the 4-methylphenyl group but differs in the position and type of functional groups.
Cinnamic acid derivatives: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is unique due to its combination of the acetic acid and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
105643-09-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
acetic acid;3-(4-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h2-7,11H,8H2,1H3;1H3,(H,3,4) |
InChI 键 |
ZACVWAALOWQFBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)




![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)


